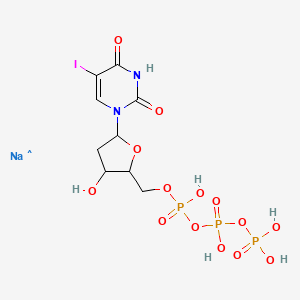
2-(4-Methylphenyl)-1,3-benzoxazol-6-amine
Descripción general
Descripción
2-(4-Methylphenyl)-1,3-benzoxazol-6-amine (MBBA) is a synthetic compound derived from the benzoxazole family. It is a colorless, odorless crystalline powder with a melting point of about 200°C. MBBA is a versatile compound that has been used in a variety of scientific research applications, including biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
2-(4-Methylphenyl)-1,3-benzoxazol-6-amine derivatives have been synthesized and evaluated for their antimicrobial activities. Some of these compounds showed good or moderate activities against test microorganisms, indicating potential applications in antimicrobial research (Bektaş et al., 2007).
Antitumor Properties
This compound has shown potent antitumor properties in vitro and in vivo. Research indicates that 2-(4-aminophenyl)benzothiazoles, a related class, act as biotransformed agents by cytochrome P450 1A1 and possess selective antitumor properties (Bradshaw et al., 2002).
Ring Transformations in Organic Chemistry
Treatment of benzoxazoles with primary amines leads to transformations that produce various methylthiazoles and other derivatives, demonstrating the compound's utility in organic synthetic processes (Kalcheva et al., 1993).
Reactions with Amines and Hydrazines
Studies have been conducted on the reaction of 2-(4-methylphenyl)-1,3-benzoxazol-6-amine with amines and hydrazines of diverse structures. These studies are crucial for understanding the compound's reactivity and potential applications in synthesis (Rzhevskii et al., 2013).
Biological Activity Studies
Research has been conducted on synthesizing novel benzoxazine and aminomethyl compounds from eugenol, a related compound, to study their biological activities. This highlights the potential for 2-(4-Methylphenyl)-1,3-benzoxazol-6-amine in similar biological activity studies (Rudyanto et al., 2014).
Electrochemically Initiated Oxidative Amination
The compound has been utilized in electrochemically promoted coupling of benzoxazoles and amines, leading to the formation of 2-aminobenzoxazoles. This process avoids the use of excess chemical oxidant, simplifying workup and reducing waste (Gao et al., 2014).
Structural Analysis and Coordination Compounds
A novel compound containing a 1,3-benzoxazol-2-yl group was synthesized and analyzed, showing the potential of 2-(4-Methylphenyl)-1,3-benzoxazol-6-amine in forming complex coordination compounds (Téllez et al., 2013).
Directing Group in C(sp3)-H α-Alkylation
The benzoxazol-2-yl- substituent has been used as a removable activating and directing group in alkylation reactions, indicating its versatility in synthetic chemistry (Lahm & Opatz, 2014).
Synthesis of Poly(benzoxazole imide)s
Isomeric diamine monomers containing a benzoxazole moiety have been synthesized, leading to the development of poly(benzoxazole imide)s with excellent thermal stability and mechanical properties (Jiao et al., 2020).
Fluorescent Probes Sensing pH and Metal Cations
Benzoxazole derivatives have been applied in fluorescent probes for sensing magnesium and zinc cations. Their high sensitivity to pH and selectivity in metal cations are notable (Tanaka et al., 2001).
Novel Mechanisms in Organic Synthesis
Benzoxazole frameworks can be constructed from phenols and primary amines using O2 as the oxidant, demonstrating novel mechanisms in organic synthesis (Liu et al., 2017).
Propiedades
IUPAC Name |
2-(4-methylphenyl)-1,3-benzoxazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-9-2-4-10(5-3-9)14-16-12-7-6-11(15)8-13(12)17-14/h2-8H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCYZXMDYMQQMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586128 | |
| Record name | 2-(4-Methylphenyl)-1,3-benzoxazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)-1,3-benzoxazol-6-amine | |
CAS RN |
69657-63-2 | |
| Record name | 2-(4-Methylphenyl)-6-benzoxazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69657-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methylphenyl)-1,3-benzoxazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide](/img/structure/B1612372.png)


![2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane hydrochloride](/img/structure/B1612375.png)

![{4-[(6-Sulfanylhexyl)oxy]phenyl}methanol](/img/structure/B1612378.png)


![[2-(2,4-Difluorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester](/img/structure/B1612383.png)


![2-[(4-Methoxyphenyl)methyl]-1,3,3-trimethylpiperidin-4-one](/img/structure/B1612390.png)

